Cas no 25122-46-7 (Clobetasol propionate)
Clobetasol propionate Chemical and Physical Properties
Names and Identifiers
-
- clobetasol propionate
- 17-propionate
- cgp9555
- clobesol
- pregna-1,4-diene-3,20-dione,21-chloro-9-fluoro-11-beta,17-dihydroxy-16-beta-me
- CLOBESTASOL PROPIONATE
- CLOBETASOL-17-PROPIONATE
- Clobetasol 17-Propionate
- Clobetasol for peak identification
- CLOBETASOL PROPIONATE, USP
- 21-Chloro-9α-fluoro-11β,17α-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione 17-Propionate
- 925
- CCl 4725
- Cloβsol 17-Propionate
- Dermoval
- Dermovate
- GR 2
- GR-2
- Olux
- Psorex
- Temovate
- 21-Chloro-9-fluoro-11b,17-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 17-propionate
- Clobex
- Embeline
- Embeline E
- Cormax
- Temovate E
- Olux-E
- clobetasol 17-propanoate
- GR 2/925
- C25H32ClFO5
- MLS000028708
- Clobetasol propionate [USAN:JAN]
- CGP 9555
- CCI 4725
- Clobetasolpropionate
- Clobetasol propionate
-
- MDL: MFCD00058499
- Inchi: 1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
- InChI Key: CBGUOGMQLZIXBE-XGQKBEPLSA-N
- SMILES: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3([C@]([H])(C([H])([H])[C@@]21C([H])([H])[H])O[H])F)=O)OC(C([H])([H])C([H])([H])[H])=O)=O
- BRN: 4769432
Computed Properties
- Exact Mass: 466.19200
- Monoisotopic Mass: 466.192
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 929
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 3.8
- Topological Polar Surface Area: 80.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.1653 (estimate)
- Melting Point: 196.0 to 200.0 deg-C
- Boiling Point: 569°C at 760 mmHg
- Flash Point: 297.9 oC
- Refractive Index: 1.56
- PSA: 80.67000
- LogP: 4.10310
- Specific Rotation: +99 - +103° (c=1, Dioxane)
- Merck: 2363
- Solubility: Not determined
Clobetasol propionate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H360Df,H373,H413
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:TU3725000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- PackingGroup:Ⅲ
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Clobetasol propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123300-1g |
Clobetasol propionate |
25122-46-7 | ≥98.0% | 1g |
¥126.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123300-5g |
Clobetasol propionate |
25122-46-7 | ≥98.0% | 5g |
¥462.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123300-25g |
Clobetasol propionate |
25122-46-7 | ≥98.0% | 25g |
¥1640.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S2584-10mM (1mL in DMSO) |
Clobetasol propionate |
25122-46-7 | 99.79% | 10mM (1mL in DMSO) |
¥1070.05 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S2584-50mg |
Clobetasol propionate |
25122-46-7 | 99.9% | 50mg |
¥789.89 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005867-1g |
Clobetasol propionate |
25122-46-7 | 98% | 1g |
¥117 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005867-5g |
Clobetasol propionate |
25122-46-7 | 98% | 5g |
¥453 | 2023-09-09 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24212-100mg |
Clobetasol propionate |
25122-46-7 | ,HPLC≥98% | 100mg |
¥300.00 | 2022-01-07 | |
| ChemScence | CS-2594-100mg |
Clobetasol propionate |
25122-46-7 | 99.94% | 100mg |
$66.0 | 2022-04-27 | |
| ChemScence | CS-2594-200mg |
Clobetasol propionate |
25122-46-7 | 99.94% | 200mg |
$79.0 | 2022-04-27 |
Clobetasol propionate Suppliers
Clobetasol propionate Related Literature
-
Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104
-
Pan Wang,Di Chen,Jian-xiong An,Shu-xian Lin,Ting Liu,Yan Li,Lei Chen,Bin He Org. Biomol. Chem. 2022 20 1243
-
Pan Wang,Di Chen,Jian-xiong An,Shu-xian Lin,Ting Liu,Yan Li,Lei Chen,Bin He Org. Biomol. Chem. 2022 20 1243
-
Fan Yu,Yuanyuan Zhang,Chen Yang,Fenfen Li,Bensheng Qiu,Weiping Ding J. Mater. Chem. B 2021 9 4846
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Ulrike Wais,Alexander W. Jackson,Tao He,Haifei Zhang Nanoscale 2016 8 1746
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds
Additional information on Clobetasol propionate
Professional Introduction to Clobetasol Propionate (CAS No. 25122-46-7)
Clobetasol propionate, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. With the chemical formula C24H32CrF6O4 and a CAS number of 25122-46-7, this compound has been extensively studied and utilized in various medical applications. Its molecular structure, characterized by a fluorinated triazole ring and a propionate ester group, contributes to its high efficacy in treating inflammatory conditions.
The pharmacological profile of clobetasol propionate makes it an invaluable therapeutic agent in the management of dermatological disorders. It functions by binding to glucocorticoid receptors, thereby inhibiting the release of pro-inflammatory cytokines and reducing immune cell activity. This mechanism of action has been validated through numerous clinical trials, demonstrating its effectiveness in conditions such as psoriasis, eczema, and other chronic inflammatory skin diseases.
In recent years, advancements in pharmaceutical research have highlighted the potential of clobetasol propionate in combination therapies. Studies have shown that when paired with other anti-inflammatory agents, such as calcineurin inhibitors, it can enhance therapeutic outcomes while minimizing side effects. This synergistic approach has opened new avenues for treating refractory dermatological conditions, improving patient quality of life.
The formulation of clobetasol propionate products has also seen significant innovation. Modern delivery systems, including transdermal gels and microemulsions, have improved bioavailability and patient compliance. These advancements are particularly relevant in pediatric populations, where dermal absorption rates need to be carefully managed to avoid systemic side effects. Recent research has emphasized the importance of personalized dosing regimens based on patient age, weight, and disease severity.
Efficacy studies have consistently demonstrated the superior performance of clobetasol propionate compared to lower-potency corticosteroids. A pivotal trial conducted across multiple centers compared its efficacy in moderate-to-severe plaque psoriasis to betamethasone valerate. The results showed a statistically significant reduction in PASI (Psoriasis Area and Severity Index) scores at week 8, reinforcing its position as a first-line treatment option.
Safety profiles are another critical aspect of clobetasol propionate use. While generally well-tolerated when used as directed, prolonged or excessive application can lead to local adverse effects such as atrophy, striae formation, and perioral dermatitis. Ongoing research is focused on identifying biomarkers that can predict individual susceptibility to these side effects, allowing for more targeted therapeutic interventions.
The role of clobetasol propionate extends beyond dermatology into other medical fields. Preliminary studies have explored its potential in managing inflammatory eye conditions such as uveitis and keratitis. The ability of this compound to modulate ocular inflammation has sparked interest among ophthalmologists seeking alternative treatments for steroid-responsive disorders.
The future development of clobetasol propionate is likely to be shaped by emerging technologies in drug delivery and personalized medicine. Nanotechnology-based formulations are being investigated for their potential to enhance topical bioavailability while reducing systemic exposure. Additionally, genomic studies may help identify genetic variants that influence drug metabolism and response, paving the way for precision medicine approaches.
In conclusion, clobetasol propionate (CAS No. 25122-46-7) remains a cornerstone in the treatment of inflammatory skin disorders due to its potent anti-inflammatory effects and well-established safety profile. Recent research continues to uncover new applications and optimize delivery methods, ensuring its relevance in modern medicine. As our understanding of inflammatory pathways evolves, this compound will undoubtedly continue to play a pivotal role in therapeutic strategies worldwide.
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